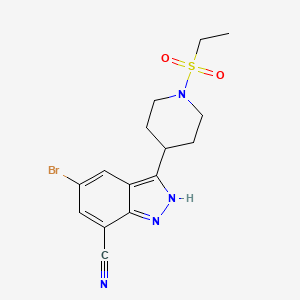

3-((Phenylamino)methyl)phenylboronic acid

Descripción general

Descripción

3-((Phenylamino)methyl)phenylboronic acid is a heterocyclic organic compound . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Synthesis Analysis

The synthesis of boronic acids often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . The Suzuki–Miyaura (SM) coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular formula of 3-((Phenylamino)methyl)phenylboronic acid is C13H14BNO2 . The molecular weight is 227.07 .Chemical Reactions Analysis

Phenylboronic acid, a related compound, is known to participate in various reactions such as Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .Physical And Chemical Properties Analysis

The melting point of 3-((Phenylamino)methyl)phenylboronic acid is 152-154 °C . Its boiling point is predicted to be 446.0±47.0 °C . The density is predicted to be 1.18±0.1 g/cm3 . The pKa is predicted to be 8.30±0.10 .Aplicaciones Científicas De Investigación

Suzuki-Miyaura Cross-Coupling Reactions

3-((Phenylamino)methyl)phenylboronic acid: is a pivotal reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds. The boronic acid acts as a phenyl group donor in the presence of a palladium catalyst, enabling the synthesis of various phenyl alkenes.

Catalyst in Organic Synthesis

The compound serves as a catalyst in the protodeboronation of pinacol boronic esters . This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules, including pharmaceuticals.

Drug Design and Delivery

Phenylboronic acids and their esters, like 3-((Phenylamino)methyl)phenylboronic acid , are considered for new drug designs and drug delivery systems . They are particularly useful as boron-carriers in neutron capture therapy, a targeted cancer treatment.

mTOR Kinase Inhibitors

This compound is part of a novel series of potent and selective mTOR kinase inhibitors . These inhibitors are significant in the field of cancer research, as mTOR signaling plays a critical role in cell growth, proliferation, and survival.

Analytical Applications

The unique chemistry of 3-((Phenylamino)methyl)phenylboronic acid has led to its use in analytical applications . It interacts with sialic acid, serving as a molecular target for various assays and diagnostic tools.

Hydrolysis Studies

The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has been studied using derivatives of 3-((Phenylamino)methyl)phenylboronic acid . Understanding this process is essential for the stability and viability of these compounds in pharmacological applications.

Synthesis of Boronic Esters

3-((Phenylamino)methyl)phenylboronic acid: is used in the synthesis of more stable boronic esters . These esters are valuable in various chemical transformations, retaining the boron moiety in the final product, which is advantageous for subsequent reactions.

Material Science Applications

The compound is utilized in the preparation of N-type polymers for all-polymer solar cells . Its role in the development of new materials for energy applications highlights its versatility beyond pharmaceutical and chemical synthesis.

Safety and Hazards

The compound is classified under GHS07 and the signal word is "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, skin contact, and eye contact .

Mecanismo De Acción

Target of Action

Boronic acids, including phenylboronic acid, are known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . This reaction is part of the broader class of palladium-catalyzed coupling reactions, which are fundamental in organic synthesis .

Pharmacokinetics

It’s worth noting that the solubility and stability of boronic acids can influence their bioavailability .

Result of Action

The result of the action of 3-((Phenylamino)methyl)phenylboronic acid is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is used to create a wide variety of organic compounds, which can have various molecular and cellular effects depending on their structure and function.

Action Environment

The rate of hydrolysis of some phenylboronic esters, which could be related to 3-((Phenylamino)methyl)phenylboronic acid, is dependent on the substituents in the aromatic ring and the pH of the environment. The reaction rate is considerably accelerated at physiological pH . Additionally, the reaction conditions for Suzuki–Miyaura coupling are exceptionally mild and functional group tolerant .

Propiedades

IUPAC Name |

[3-(anilinomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BNO2/c16-14(17)12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9,15-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUCBQVDRMDKWEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674452 | |

| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((Phenylamino)methyl)phenylboronic acid | |

CAS RN |

690957-43-8 | |

| Record name | [3-(Anilinomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)

![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)

![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)